3-Brom-4-fluorpyridine-2-amin

Übersicht

Beschreibung

3-Bromo-4-fluoropyridin-2-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 3-Bromo-4-fluoropyridin-2-amine involves several stages. The compound is stored in a dark place under an inert atmosphere at 2-8°C .Molecular Structure Analysis

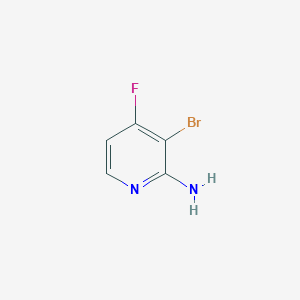

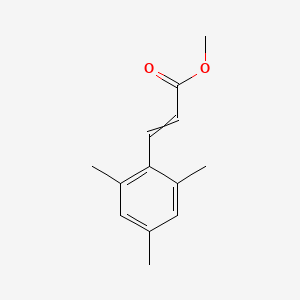

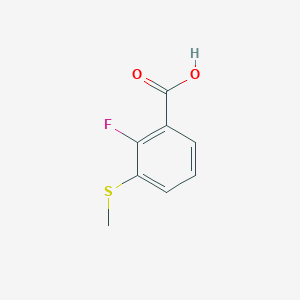

The molecular structure of 3-Bromo-4-fluoropyridin-2-amine is represented by the linear formula C5H4BrFN2 . The InChI code for the compound is 1S/C5H4BrFN2/c6-4-3 (7)1-2-9-5 (4)8/h1-2H, (H2,8,9) .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-4-fluoropyridin-2-amine are complex and involve several stages . The reaction conditions include operation in an experiment stage with 3-bromo-4-fluoropyridin-2-amine and N,N-dimethyl-formamide dimethyl acetal at 85℃ for 2 hours under an inert atmosphere .Physical and Chemical Properties Analysis

3-Bromo-4-fluoropyridin-2-amine is a solid compound . It is stored at a temperature between 2-8°C in a dark place under an inert atmosphere . The compound has a molecular weight of 191 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

3-Brom-4-fluorpyridine-2-amin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Seine Einarbeitung in Arzneimittelmoleküle kann die biologische Aktivität verbessern, da Fluor vorhanden ist, wodurch die metabolische Stabilität verbessert und die Verteilung im Körper verändert werden kann . Das Bromatom kann für weitere chemische Umwandlungen genutzt werden, was es zu einem vielseitigen Baustein für die Synthese verschiedener Therapeutika macht.

Entwicklung von Agrochemikalien

Im Bereich der Agrochemie dient This compound als Vorläufer für die Synthese von Herbiziden und Insektiziden . Die Einführung von Fluoratomen in Agrochemikalien kann zu Verbindungen mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften führen, wie z. B. erhöhte Wirksamkeit und verringerte Persistenz in der Umwelt.

Materialwissenschaften

Diese Verbindung findet Anwendungen in der Materialwissenschaft aufgrund ihres Potenzials, als Monomer oder Vernetzer bei der Herstellung neuartiger Polymere zu fungieren. Das Vorhandensein reaktiver funktioneller Gruppen ermöglicht die Einführung zusätzlicher Strukturelemente, die zu Materialien mit einzigartigen Eigenschaften wie verbesserter thermischer Stabilität oder spezifischen Interaktionsfähigkeiten führen können.

Radiomarkierung und Bildgebung

Fluorierte Pyridine, wie z. B. This compound, sind von Interesse bei der Synthese von F-18-markierten Verbindungen für die Positronen-Emissions-Tomographie (PET)-Bildgebung . Diese Verbindungen können als diagnostische Werkzeuge in der Onkologie verwendet werden, um biologische Prozesse auf molekularer Ebene zu visualisieren und zu quantifizieren.

Chemische Synthese

Als synthetisches Zwischenprodukt wird This compound in verschiedenen chemischen Synthesewegen verwendet. Es kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile ersetzt wird, wodurch die Synthese einer breiten Palette von Pyridinderivaten ermöglicht wird .

Biologische Studien

In der Biologie kann This compound bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und der Entwicklung von Enzyminhibitoren eingesetzt werden . Das Fluoratom kann die Wasserstoffbindungseigenschaften natürlicher Substrate imitieren und so Einblicke in die biologische Aktivität und Funktion von Enzymen liefern.

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Biochemische Analyse

Biochemical Properties

3-Bromo-4-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of fluorinated pyridines, such as those catalyzing the fluorination of pyridine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and the overall biochemical pathways in which 3-Bromo-4-fluoropyridin-2-amine is involved.

Cellular Effects

3-Bromo-4-fluoropyridin-2-amine affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways that are crucial for cell proliferation and differentiation . Additionally, 3-Bromo-4-fluoropyridin-2-amine can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-fluoropyridin-2-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Bromo-4-fluoropyridin-2-amine can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, the compound can interact with DNA or RNA, leading to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-fluoropyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-fluoropyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-fluoropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3-Bromo-4-fluoropyridin-2-amine can result in toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

3-Bromo-4-fluoropyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, 3-Bromo-4-fluoropyridin-2-amine can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 3-Bromo-4-fluoropyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, 3-Bromo-4-fluoropyridin-2-amine can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 3-Bromo-4-fluoropyridin-2-amine is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-4-fluoropyridin-2-amine may be localized to the nucleus, where it can interact with DNA or RNA and affect gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

3-bromo-4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQZJWKZFRTCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856447 | |

| Record name | 3-Bromo-4-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417407-29-4 | |

| Record name | 3-Bromo-4-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)